molecular formula C14H8Cl2N2OS B14974875 4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

Cat. No.: B14974875
M. Wt: 323.2 g/mol
InChI Key: ANMWFURKCKOEOF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,3-benzothiazol-7-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the following steps:

    Formation of 4-chloro-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Coupling Reaction: The 4-chloro-1,3-benzothiazole is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)14(19)18-11-6-5-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19)

InChI Key

ANMWFURKCKOEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Cl

Origin of Product

United States

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